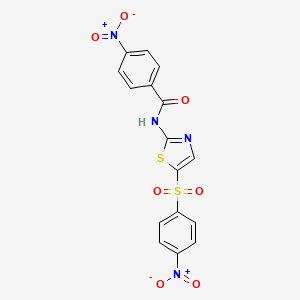

4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

CAS No.: 349613-92-9

Cat. No.: VC5100507

Molecular Formula: C16H10N4O7S2

Molecular Weight: 434.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349613-92-9 |

|---|---|

| Molecular Formula | C16H10N4O7S2 |

| Molecular Weight | 434.4 |

| IUPAC Name | 4-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C16H10N4O7S2/c21-15(10-1-3-11(4-2-10)19(22)23)18-16-17-9-14(28-16)29(26,27)13-7-5-12(6-8-13)20(24)25/h1-9H,(H,17,18,21) |

| Standard InChI Key | VXKAUZXOXUREJR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

4-Nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a synthetic organic compound belonging to a class of sulfonamide derivatives containing thiazole and nitrobenzamide groups. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly for their antimicrobial, anticancer, and enzyme-inhibitory properties.

Synthesis

The synthesis of 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves a multi-step reaction sequence:

-

Formation of the Thiazole Ring: The thiazole core is synthesized by reacting appropriate precursors such as α-haloketones with thiourea derivatives.

-

Sulfonation Reaction: The introduction of the sulfonyl group is achieved via reaction with sulfonyl chlorides under basic conditions.

-

Amide Bond Formation: The benzamide moiety is introduced through coupling reactions involving activated carboxylic acids or acid chlorides with amines.

The reaction conditions are optimized to ensure high yields and purity, with characterization performed using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural frameworks exhibit cytotoxicity against various cancer cell lines, including breast and colon cancers. This activity is attributed to their ability to interfere with DNA synthesis or induce apoptosis.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of enzymes such as lipoxygenases or kinases, which are implicated in inflammatory diseases and cancer progression.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with biological targets:

| Target Enzyme/Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Lipoxygenase (5-LOX) | -8.5 | Hydrogen bonding with active site residues; π-stacking |

| Cyclooxygenase (COX-2) | -6.7 | Weak binding; not selective |

These results indicate selective inhibition of lipoxygenase enzymes, making it a candidate for anti-inflammatory drug development.

Toxicity and Pharmacokinetics

Key pharmacokinetic properties include:

-

Favorable lipophilicity () for membrane permeability.

-

Moderate molecular weight conducive to oral bioavailability.

-

Potential for hydrogen bonding interactions enhancing target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume